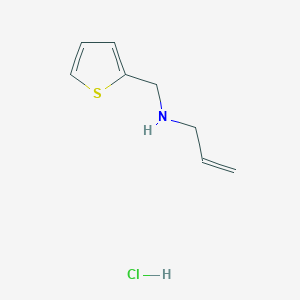

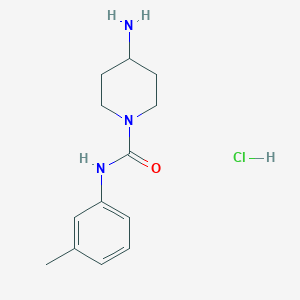

![molecular formula C14H23ClN2 B3086208 N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride CAS No. 1158584-52-1](/img/structure/B3086208.png)

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Multicomponent Reactions (MCRs)

N-Allyl-N-[4-(diethylamino)benzyl]amine hydrochloride: can serve as a precursor in multicomponent reactions (MCRs). MCRs are one-step convergent strategies where multiple starting materials combine to form a single product. These reactions are operationally friendly, high-yielding, and environmentally sustainable. The compound’s inherent functional groups allow it to participate in diverse bond-forming reactions, leading to the synthesis of complex molecules .

Indole Derivatives

The indole nucleus is a crucial structural motif found in many natural products. Indole derivatives exhibit various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic effectsN-Allyl-N-[4-(diethylamino)benzyl]amine hydrochloride can be a valuable precursor for synthesizing biologically active structures containing indole moieties .

Carbocyclic and Heterocyclic Derivatives

The compound’s inherent functional groups (such as the carbonyl group, CO) enable it to undergo C–C and C–N coupling reactions easily. Consequently, it plays a vital role in generating diverse heterocyclic derivatives. These derivatives include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives. Researchers can explore these derivatives for potential pharmaceutical applications .

Antitubercular Activity

While specific studies on this compound’s antitubercular activity are not directly available, its structural features suggest potential bioactivity. Researchers could investigate its effects against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) to assess its antimycobacterial properties .

Imidazole-Containing Compounds

Given its structure, N-Allyl-N-[4-(diethylamino)benzyl]amine hydrochloride falls within the imidazole family. Imidazole derivatives have diverse therapeutic potential, including antimicrobial, antifungal, and antiviral activities. Further exploration of this compound’s imidazole-related properties could yield valuable insights .

Protein Kinase Inhibitors

Although direct evidence is lacking, the compound’s structure suggests it could serve as a scaffold for designing protein kinase inhibitors. These inhibitors play a crucial role in cancer therapy and other disease treatments. Researchers might explore modifications to enhance its kinase inhibitory properties .

Propiedades

IUPAC Name |

N,N-diethyl-4-[(prop-2-enylamino)methyl]aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3;/h4,7-10,15H,1,5-6,11-12H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJCQDQMGZMWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNCC=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086138.png)

amine hydrochloride](/img/structure/B3086163.png)

![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)

![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)

![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)

amine hydrochloride](/img/structure/B3086198.png)

![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)